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Introduction
Random primed labeling is a robust and widely used technique for generating fluorescently

labeled DNA probes for various molecular biology applications.[1][2][3] This method relies on

the annealing of random oligonucleotides (typically hexamers or nonamers) to a denatured

DNA template.[1][2][4] The Klenow fragment of DNA polymerase I then extends these primers,

incorporating labeled deoxynucleoside triphosphates (dNTPs), such as Fluorescein-dUTP,

into the newly synthesized DNA strands.[1][2][4] This results in a high yield of uniformly labeled

probes with high specific activity.[2][4] Fluorescein-labeled probes are particularly valuable for

direct fluorescence detection in techniques like fluorescence in situ hybridization (FISH) and

microarray analysis.[5][6][7][8]

Principle of the Method
The core principle of random primed labeling involves three key steps:

Denaturation: The double-stranded DNA template is denatured by heating, separating it into

single strands.[5][9] This is a critical step to ensure efficient annealing of the random primers.
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[5][10]

Primer Annealing: A mixture of random sequence oligonucleotides (hexamers or nonamers)

is added and allowed to anneal to complementary sequences along the single-stranded DNA

template.[1][2][3]

Extension and Incorporation: The Klenow fragment of DNA polymerase I, which lacks 5'-3'

exonuclease activity, extends the primers using a mixture of unlabeled dNTPs and

Fluorescein-dUTP.[4][5][11][12] The fluorescein-labeled dUTP is incorporated into the newly

synthesized DNA, resulting in a fluorescently labeled probe.[5][6]

Applications
Fluorescein-dUTP labeled probes generated by random priming have a broad range of

applications in molecular biology research and diagnostics, including:

Fluorescence in situ Hybridization (FISH): Used for visualizing specific DNA sequences on

chromosomes in fixed cells and tissues.[5][13][14][15]

Microarray Analysis: Employed in gene expression profiling and comparative genomic

hybridization (CGH) to detect and quantify nucleic acid sequences.[6][7][16][17]

Southern and Northern Blotting: Although less common with the advent of other techniques,

fluorescent probes can be used for the detection of specific DNA or RNA sequences on

membranes.[1]

Dot/Slot Blot Hybridization: For the quantification of specific DNA or RNA sequences.

Data Presentation
Table 1: Typical Reaction Components for Random
Primed Labeling with Fluorescein-dUTP
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Component
Stock
Concentration

Volume per 20 µL
Reaction

Final
Concentration/Amo
unt

Template DNA 10 ng/µL - 1 µg/µL 1 - 15 µL 10 ng - 3 µg

Hexanucleotide Mix 10x 2 µL 1x

dNTP/Fluorescein-

dUTP Mix
10x 2 µL

1x (e.g., 1 mM dATP,

dCTP, dGTP; 0.65

mM dTTP; 0.35 mM

Fluorescein-12-dUTP)

Klenow Fragment 2 U/µL 1 µL 2 Units

Nuclease-free Water - Up to 20 µL -

Table 2: Recommended Fluorescein-12-dUTP to dTTP
Ratios for Different Applications

Application
Recommended Fluorescein-12-dUTP /
dTTP Ratio

PCR Labeling 30-50% Fluorescein-12-dUTP / 70-50% dTTP

Nick Translation 30-50% Fluorescein-12-dUTP / 70-50% dTTP

Note: The optimal ratio may vary depending on the specific experimental conditions and should

be empirically determined for best results.[6][7]

Experimental Workflows and Protocols
Diagram: Random Primed Labeling Workflow
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Step 1: Template Preparation Step 2: Labeling Reaction Step 3: Post-Labeling

Start with Linearized
Template DNA

Denature DNA
(95-100°C, 5-10 min) Rapidly Chill on Ice Incubate

(37°C, 1-20 hours)

Prepare Reaction Mix:
- Hexanucleotide Primers

- dNTP/Fluorescein-dUTP Mix
- Klenow Fragment

Stop Reaction
(EDTA or Heat)

Optional: Purify Probe
(e.g., Spin Column)

Fluorescein-Labeled Probe
Ready for Use

Click to download full resolution via product page

Caption: Workflow of the random primed labeling process.

Detailed Protocol: Random Primed Labeling of DNA
with Fluorescein-dUTP
This protocol is a general guideline and may require optimization for specific templates and

applications.

Materials:

Linearized template DNA (10 ng - 3 µg)

Fluorescein-12-dUTP (e.g., 1 mM solution)

Hexanucleotide Mix (10x concentration)

dNTP Mix (10x concentration, without dTTP)

dTTP (e.g., 1 mM solution)

Klenow Fragment, exo- (2 U/µL)

10x Klenow Polymerase Buffer
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0.5 M EDTA, pH 8.0

Nuclease-free water

Heating block or thermal cycler

Ice

Procedure:

Template Preparation:

To a sterile microcentrifuge tube, add 10 ng to 3 µg of linearized template DNA.[5]

Add nuclease-free water to a final volume of 15 µL.[5]

Denature the DNA by heating at 95-100°C for 5-10 minutes.[5][9]

Immediately chill the tube on ice for at least 5 minutes to prevent re-annealing.[5]

Reaction Setup:

On ice, prepare the labeling reaction mixture in a separate sterile tube. For a 20 µL

reaction, combine the following:

Denatured DNA: 15 µL

Hexanucleotide Mix (10x): 2 µL

dNTP/Fluorescein-dUTP Mix (10x): 2 µL (Prepare a custom mix or use a commercial

one. A common ratio is 1 mM dATP, 1 mM dGTP, 1 mM dCTP, 0.65 mM dTTP, and 0.35

mM Fluorescein-12-dUTP).[5]

Klenow Fragment (2 U/µL): 1 µL[5]

Mix the components gently by pipetting up and down.

Centrifuge the tube briefly to collect the contents at the bottom.
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Incubation:

Incubate the reaction at 37°C for at least 1 hour.[5] Longer incubation times (up to 20

hours) can increase the yield of the labeled probe.[5]

Stopping the Reaction:

Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0, or by heating to 65°C for 10

minutes.[5][9]

Probe Purification (Optional but Recommended):

Unincorporated Fluorescein-dUTP can be removed using a spin column designed for

DNA purification or by ethanol precipitation. This step is crucial for reducing background in

hybridization experiments.

Storage:

Store the labeled probe at -20°C, protected from light.[7][18]

Application Protocol: Fluorescence in situ
Hybridization (FISH)
This is a generalized protocol for using a fluorescein-labeled probe on chromosome

preparations.

Materials:

Fluorescein-labeled DNA probe

Slides with chromosome preparations

Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

Wash buffers (e.g., 0.4x SSC with 0.3% IGEPAL at 72°C; 2x SSC with 0.1% IGEPAL at room

temperature)

DAPI counterstain
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Antifade mounting medium

Coverslips

Water baths

Fluorescence microscope with appropriate filters

Procedure:

Probe Preparation:

Precipitate the labeled probe with ethanol.

Resuspend the probe in hybridization buffer.

Denature the probe at 70-75°C for 5-10 minutes and then place on ice.

Slide Preparation:

Age the slides with chromosome preparations.

Treat the slides with RNase A to remove cellular RNA.

Dehydrate the slides through an ethanol series (e.g., 70%, 85%, 100%) and air dry.[15]

Denaturation of Chromosomal DNA:

Immerse the slides in a denaturation solution (e.g., 70% formamide in 2x SSC) at 70-75°C

for 2-5 minutes.

Immediately dehydrate the slides again through a cold ethanol series and air dry.

Hybridization:

Apply the denatured probe mixture to the denatured slide.

Cover with a coverslip and seal the edges.
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Incubate in a humidified chamber at 37°C overnight.[15]

Post-Hybridization Washes:

Carefully remove the coverslip.

Wash the slides in a stringent wash buffer (e.g., 0.4x SSC, 0.3% IGEPAL) at 72°C to

remove non-specifically bound probe.

Wash the slides in a less stringent wash buffer (e.g., 2x SSC, 0.1% IGEPAL) at room

temperature.

Detection:

Counterstain the chromosomes with DAPI.

Mount the slide with antifade medium.

Visualization:

Visualize the fluorescent signals using a fluorescence microscope with appropriate filters

for fluorescein and DAPI.

Diagram: FISH Experimental Workflow
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Caption: Key steps in a Fluorescence In Situ Hybridization (FISH) experiment.
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Problem Possible Cause Suggestion

Low Labeling Efficiency
Impure or degraded template

DNA

Purify the DNA template.

Ensure it is not degraded by

running on an agarose gel.

Incomplete denaturation of

template DNA

Ensure the denaturation

temperature and time are

sufficient. Chill on ice

immediately after heating.[5]

Inactive Klenow enzyme
Use a fresh aliquot of enzyme

and store it properly at -20°C.

High Background in

Hybridization

Unincorporated Fluorescein-

dUTP

Purify the probe after the

labeling reaction.

Non-specific binding of the

probe

Increase the stringency of the

post-hybridization washes

(higher temperature, lower salt

concentration).

Insufficient blocking

Use appropriate blocking

agents (e.g., Cot-1 DNA for

repetitive sequences).

No or Weak Fluorescent Signal
Insufficient probe

concentration

Increase the amount of probe

used for hybridization.

Photobleaching of the

fluorophore

Protect the probe and slides

from light. Use an antifade

mounting medium.[7][18]

Incorrect microscope filter set

Ensure the filter set is

appropriate for fluorescein

(Excitation max ~494 nm,

Emission max ~521 nm).[8]

Conclusion
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Random primed labeling with Fluorescein-dUTP is a versatile and efficient method for

generating fluorescently labeled DNA probes. The direct detection of these probes simplifies

experimental workflows for applications such as FISH and microarray analysis, making it a

valuable tool for researchers in various fields, including genetics, cell biology, and drug

development. Careful optimization of labeling and hybridization conditions is key to achieving

high-quality, specific, and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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